
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a hydroxyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one typically involves the chlorination of pyridine derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxyl group is introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or alter the pyridine ring.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-4-hydroxy-2-methylpyridine
- 3,5-Dichloro-4-hydroxy-6-methylpyridine
- 3,5-Dichloro-4-hydroxy-2-aminopyridine
Uniqueness
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
179331-01-2 |
|---|---|
Formule moléculaire |
C6H2Cl5NO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3,5-dichloro-4-hydroxy-6-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl5NO2/c7-1-3(13)2(8)5(14)12-4(1)6(9,10)11/h(H2,12,13,14) |
Clé InChI |
XOUAVUZJVIXUGP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)NC(=C1Cl)C(Cl)(Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


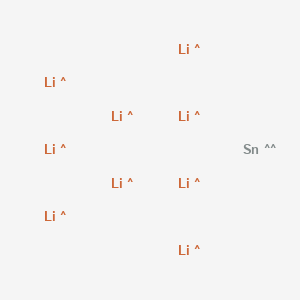

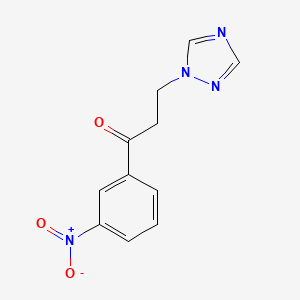
oxophosphanium](/img/structure/B14257939.png)


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
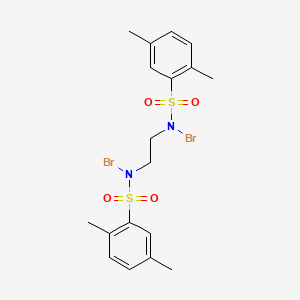
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
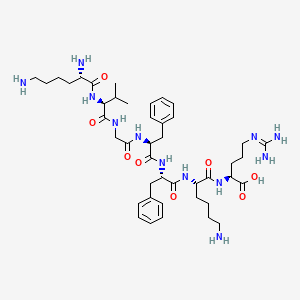
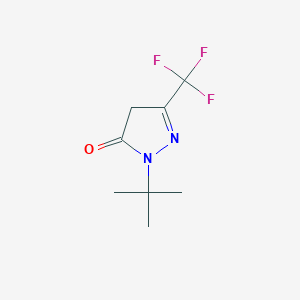
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)

